1,2,3-Trichloro-5-fluorobenzene

描述

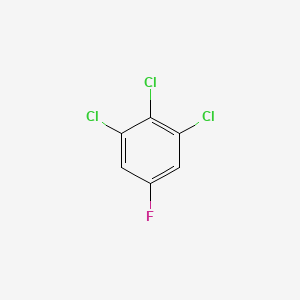

1,2,3-Trichloro-5-fluorobenzene is a halogenated aromatic compound with the molecular formula C6H2Cl3F. It consists of a benzene ring substituted with three chlorine atoms at positions 1, 2, and 3, and a fluorine atom at position 5. This compound is primarily used as a chemical intermediate in various scientific research applications .

准备方法

Synthetic Routes and Reaction Conditions

1,2,3-Trichloro-5-fluorobenzene can be synthesized through the chlorination of fluorobenzene derivatives. The process involves the following steps:

Chlorination: Fluorobenzene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce 1,2,3-trichlorobenzene.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination and fluorination processes. These processes are carried out in specialized reactors designed to handle the corrosive nature of the reagents and the high temperatures required for the reactions .

化学反应分析

Types of Reactions

1,2,3-Trichloro-5-fluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using reagents such as sodium hydroxide or potassium tert-butoxide.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding benzoic acid derivatives.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to produce partially or fully dehalogenated products

Common Reagents and Conditions

Substitution: Sodium hydroxide, potassium tert-butoxide, dimethylformamide (DMF), dichloromethane (DCM).

Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol

Major Products

Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Oxidation: Benzoic acid derivatives.

Reduction: Dehalogenated benzene derivatives

科学研究应用

Applications in Organic Synthesis

-

Building Block for Pharmaceuticals :

- 1,2,3-Trichloro-5-fluorobenzene serves as a key intermediate in the synthesis of various pharmaceutical compounds. For instance, it is utilized in the preparation of isoxazoline derivatives, which are important in veterinary medicine as active ingredients in antiparasitic drugs like Sarolaner and Lotilaner .

- Synthesis of Triazoles :

- Fluorination Reactions :

Environmental Applications

- Analytical Chemistry :

- Degradation Studies :

Case Study 1: Synthesis of Isoxazoline Derivatives

A study demonstrated the synthesis of 1-(3,4,5-trichlorophenyl)-2,2,2-trifluoroethanone from this compound as a precursor. This compound was further transformed into several isoxazoline derivatives that exhibited potent antiparasitic activity against fleas and ticks .

Case Study 2: Triazole Derivatives

In another research effort, this compound was utilized to synthesize a library of triazole derivatives through click chemistry methods. These derivatives were evaluated for their antimicrobial properties and showed promising results against resistant bacterial strains .

作用机制

The mechanism of action of 1,2,3-trichloro-5-fluorobenzene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the halogen atoms are replaced by other functional groups. This reactivity is due to the electron-withdrawing nature of the chlorine and fluorine atoms, which makes the benzene ring more susceptible to nucleophilic attack .

相似化合物的比较

Similar Compounds

1,2,4-Trichloro-5-fluorobenzene: Similar structure but with chlorine atoms at positions 1, 2, and 4.

1,2,3-Trichlorobenzene: Lacks the fluorine atom at position 5.

1,2,3,5-Tetrachlorobenzene: Contains an additional chlorine atom at position 5 instead of fluorine

Uniqueness

1,2,3-Trichloro-5-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various synthetic applications .

生物活性

1,2,3-Trichloro-5-fluorobenzene (TCFB) is a halogenated aromatic compound that has garnered attention for its potential biological activity. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with TCFB.

Chemical Structure and Properties

This compound has the chemical formula . The presence of three chlorine atoms and one fluorine atom on the benzene ring significantly influences its reactivity and interaction with biological systems. The unique halogenation pattern may enhance its binding affinity to various molecular targets.

The biological activity of TCFB is primarily attributed to its ability to interact with specific enzymes and receptors within cells. The halogen atoms modulate the compound's reactivity, potentially leading to:

- Enzyme Inhibition : Similar halogenated compounds have been shown to inhibit enzymes involved in inflammatory processes and cancer progression.

- Receptor Interaction : TCFB may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to cell growth and apoptosis.

Biological Activity

Research indicates that TCFB exhibits several notable biological activities:

- Anti-inflammatory Properties : Compounds with similar structures have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines.

- Anticancer Effects : Preliminary studies suggest that TCFB may inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.

In Vitro Studies

Laboratory experiments have shown that TCFB can significantly inhibit the growth of various cancer cell lines. For instance, one study reported a dose-dependent inhibition of cell proliferation in breast cancer cell lines, with significant apoptosis observed at higher concentrations. These findings suggest that TCFB could serve as a lead candidate for further development in cancer therapy.

Animal Models

In vivo studies have indicated that administration of TCFB led to reduced tumor sizes in mouse models of cancer, supporting its potential therapeutic applications. These studies provide a basis for further exploration into the compound's efficacy in clinical settings.

Case Study 1: Anticancer Activity

A peer-reviewed study evaluated the effects of TCFB on breast cancer cell lines. The results indicated a significant inhibition of cell proliferation, particularly at higher concentrations, where marked apoptosis was observed. The study concluded that TCFB has potential as an anticancer agent worthy of further investigation.

Case Study 2: Anti-inflammatory Effects

Another research project focused on the anti-inflammatory properties of TCFB. Results showed that treatment with TCFB reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential utility in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1,2-Dichloro-4-fluorobenzene | C6H4Cl2F | Moderate anti-inflammatory effects |

| 1,3-Dichloro-5-fluorobenzene | C6H4Cl2F | Anticancer properties |

| 2,3-Dichloro-5-fluorophenylacetic acid | C9H7Cl2F | Significant anticancer activity |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2,3-Trichloro-5-fluorobenzene in laboratory settings?

- Methodology : The compound can be synthesized via Friedel-Crafts halogenation or aromatic nucleophilic substitution (SNAr) . For example, halogenation of fluorobenzene derivatives using AlCl₃ as a catalyst under controlled temperatures (40–60°C) allows selective chlorination. Alternatively, SNAr can be employed by introducing fluorine via dechlorination of trichlorobenzene intermediates using KF in polar aprotic solvents like DMF at 100–120°C .

- Purification : Use fractional distillation (boiling point ~210–220°C) or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product.

Q. How should researchers handle and store this compound to ensure safety?

- Handling : Wear nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of vapors. Avoid contact with reducing agents or metals (e.g., Na, Mg) to prevent exothermic reactions .

- Storage : Keep in airtight, amber glass containers under inert gas (N₂ or Ar) at 2–8°C. Separate from oxidizers and foodstuffs .

- Waste Disposal : Collect halogenated waste in designated containers and treat via incineration with scrubbing systems to neutralize HCl/HF emissions .

Q. What spectroscopic techniques confirm the structure of this compound?

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.1–7.5 ppm) and carbons (δ 110–130 ppm). Fluorine coupling splits signals into distinct multiplets .

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 198 (M⁺) and fragment ions at m/z 163 ([M-Cl]⁺) and m/z 127 ([M-Cl-F]⁺) .

- IR Spectroscopy : Detect C-Cl (550–650 cm⁻¹) and C-F (1,000–1,100 cm⁻¹) stretching vibrations .

Advanced Research Questions

Q. What strategies resolve contradictions in reported physicochemical data for halogenated benzene derivatives?

- Isomer-Specific Analysis : Use GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) to differentiate isomers (e.g., 1,2,3- vs. 1,2,4-trichloro isomers) that may co-elute in prior studies .

- Thermodynamic Validation : Compare experimental melting points (e.g., 40–43°C for similar derivatives) with computational models (DFT calculations for lattice energies) to verify purity .

Q. How can reaction conditions be optimized to minimize by-products like regioisomers?

- Catalyst Screening : Test Cu(I) catalysts (e.g., CuBr) to enhance regioselectivity in halogenation steps, as demonstrated in azide-alkyne cycloadditions .

- Temperature Control : Lower reaction temperatures (-5°C to 0°C) during Grignard reagent addition reduce side reactions, as shown in trifluoromethylbenzene syntheses .

Q. What advanced analytical methods detect trace impurities in this compound?

- High-Resolution MS (HRMS) : Resolve isotopic patterns (e.g., ³⁵Cl/³⁷Cl) to identify chlorinated contaminants with ppm-level sensitivity .

- X-ray Crystallography : Determine crystal packing defects caused by fluorine’s electronegativity, which may influence reactivity .

Q. How do electronic effects of fluorine impact the compound’s reactivity in cross-coupling reactions?

属性

IUPAC Name |

1,2,3-trichloro-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3F/c7-4-1-3(10)2-5(8)6(4)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWPPUWATNWMOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20577845 | |

| Record name | 1,2,3-Trichloro-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3107-21-9 | |

| Record name | 1,2,3-Trichloro-5-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3107-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Trichloro-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。